Henagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Henagliflozin, also known as SHR3824, is potent, oral and selective SGLT2 inhibitor. This compound exhibits antidiabetic efficacy in rodent models. SHR3824 potently inhibited human SGLT2 in vitro, but exerted much weak inhibition on human SGLT1 (the IC50 values of SHR3824 against human SGLT2 and SGLT1 were 2.38 and 4324 nmol/L, respectively). Acute oral administration of SHR3824 (0.3, 1.0, 3.0 mg/kg) dose-dependently improved glucose tolerance in ICR mice, and reduced hyperglycemia by increasing urinary glucose excretion in GK rats and db/db mice.
Scientific Research Applications
Pharmacokinetic Properties and Metabolic Pathways
Pharmacokinetics and Mass Balance : Henagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor developed for type 2 diabetes mellitus. A study highlighted its pharmacokinetic properties, showing variations in absorption and exposure rates when administered in fasted or fed states. The study also revealed this compound's primary excretion as the parent drug in feces and as glucuronide metabolites in urine (Chen et al., 2021).
Metabolite Characterization : this compound's metabolic profile was investigated, identifying eight metabolites in human plasma and urine. Key metabolic pathways include glucuronidation and O-deethylation, with the parent drug being the principal form in plasma (Chen et al., 2020).
Tolerability and Pharmacodynamics : Another study evaluated the tolerability, pharmacokinetic, and pharmacodynamic profiles of this compound in healthy volunteers. It was well tolerated, rapidly absorbed, and exhibited predictable profiles, suggesting suitability for once-daily administration (Zhang et al., 2021).
Drug Interaction Studies
- Interaction with Other Diabetes Medications : Research has explored this compound's interaction with other diabetes medications like glimepiride and metformin. It was found that this compound has no apparent pharmacokinetic interactions with glimepiride, indicating safety in combined use (Que et al., 2022). Similarly, co-administration with metformin showed no significant effect on the pharmacokinetic properties of either drug, suggesting compatibility in combination therapy (Wang et al., 2016).
Pharmacodynamics in Specific Populations
- Effect in Patients with Type 2 Diabetes : A study on Chinese patients with type 2 diabetes mellitus demonstrated that this compound exhibits dose-proportional plasma concentrations and efficaciously decreases mean plasma glucose levels. This supports its use as a once-daily dosing regimen in such patients (Yong et al., 2016).
Combination Therapies and Effects
- This compound and Metformin Combination : Research on a sustained-release formulation combining this compound and metformin (HR20033) for treating type 2 diabetes showed that food intake does not significantly impact the absorption of this combination, indicating flexibility in administration relative to meals (Liu et al., 2022).
properties
CAS RN |
1623804-44-3 |
---|---|
Molecular Formula |
C22H24ClFO7 |
Molecular Weight |
454.8754 |
IUPAC Name |
(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1 |
InChI Key |
HYTPDMFFHVZBOR-VNXMGFANSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SHR3824; SHR-3824; SHR 3824; Henagliflozin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.